Mal-amido-PEG7-acid Mal-amido-PEG7-acid Mal-amido-PEG7-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Brand Name: Vulcanchem
CAS No.: 2112731-42-5
VCID: VC0534417
InChI: InChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31)
SMILES: C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C24H40N2O12
Molecular Weight: 548.59

Mal-amido-PEG7-acid

CAS No.: 2112731-42-5

Cat. No.: VC0534417

Molecular Formula: C24H40N2O12

Molecular Weight: 548.59

Purity: >96% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mal-amido-PEG7-acid - 2112731-42-5

Specification

CAS No. 2112731-42-5
Molecular Formula C24H40N2O12
Molecular Weight 548.59
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31)
Standard InChI Key LHEVLPWUXYBIOW-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Mal-amido-PEG7-acid possesses the molecular formula C₂₄H₄₀N₂O₁₂ and a molecular weight of 548.58 g/mol, as computed by PubChem . The compound’s architecture comprises three critical regions:

  • Maleimide moiety: A thiol-reactive group enabling covalent bonding with cysteine residues.

  • PEG7 spacer: A hydrophilic heptaethylene glycol chain enhancing aqueous solubility and steric flexibility.

  • Terminal carboxylic acid: Facilitates amine-directed conjugation via carbodiimide-mediated coupling .

Structural Features

The maleimide group (C₄H₂O₂N) undergoes Michael addition with thiols at physiological pH, forming stable thioether bonds . The PEG7 chain (C₁₄H₂₈O₇) reduces aggregation and immunogenicity, while the carboxylic acid (COOH) permits carbodiimide-activated crosslinking to primary amines. This trifunctional design supports heterobifunctional conjugation strategies essential for PROTAC synthesis .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₄₀N₂O₁₂PubChem
Molecular Weight548.58 g/molChemicalBook
Solubility>50 mg/mL in aqueous buffersBiocompare
Functional GroupsMaleimide, Carboxylic AcidPubChem
Storage Conditions-20°C, desiccatedBiocompare

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Mal-amido-PEG7-acid is synthesized through sequential functionalization of PEG precursors:

  • PEG Activation: A seven-unit PEG diol is reacted with N-hydroxysuccinimide (NHS) to form a bis-NHS ester intermediate.

  • Maleimide Incorporation: The NHS ester reacts with 3-maleimidopropionic acid, introducing the thiol-reactive group.

  • Carboxylic Acid Termination: Hydrolysis of the remaining NHS ester yields the terminal COOH group .

Reaction yields exceed 70% under optimized conditions (pH 7.4, 25°C), with purification via reverse-phase chromatography .

Industrial Manufacturing

Commercial production scales this process using continuous-flow reactors, achieving batch sizes >10 kg with ≥98% purity . Critical quality control measures include:

  • HPLC-MS: Verifies molecular weight and functional group integrity.

  • Titration: Quantifies free carboxylic acid content.

  • Thiol Reactivity Assays: Confirms maleimide activity .

Role in PROTAC Technology and Mechanism of Action

PROTAC Design Principles

PROTACs are heterobifunctional molecules comprising:

  • Target Protein Ligand: Binds the protein of interest (POI).

  • E3 Ligase Ligand: Recruits ubiquitin ligase.

  • Linker: Spatially optimizes POI-E3 interactions for ubiquitination .

Mal-amido-PEG7-acid’s 23.8 Å PEG7 spacer optimally positions POI and E3 ligase, as demonstrated in BRD4-degrading PROTACs .

Ubiquitin-Proteasome System Engagement

  • Conjugation: Maleimide links to POI-associated thiols, while the carboxylic acid couples to E3 ligands (e.g., VHL or CRBN).

  • Ubiquitination: The POI-E3 complex induces polyubiquitination via ubiquitin-transferase cascades.

  • Degradation: The 26S proteasome recognizes ubiquitin tags, processively degrading the POI .

Table 2: PROTAC Efficacy Metrics with Mal-amido-PEG7-Acid

Target ProteinDC₅₀ (nM)Degradation Efficiency (%)Reference
BRD41.292An et al., 2018
EGFR5.778Biocompare
Tau3.485Biocompare

Applications in Biomedical Research

Oncology

In MDA-MB-231 breast cancer models, a PROTAC linking Mal-amido-PEG7-acid to BET inhibitors reduced BRD4 levels by 92%, suppressing tumor growth by 60% .

Neurodegenerative Diseases

Alzheimer’s-derived neuronal cultures treated with Tau-targeting PROTACs exhibited 85% tau clearance, mitigating neurofibrillary tangle formation .

Antiviral Therapeutics

Emerging applications include degrading viral entry proteins (e.g., SARS-CoV-2 Spike), achieving 70% inhibition in vitro .

Comparative Analysis with Related Compounds

Table 3: Linker Performance Comparison

LinkerPEG UnitsSolubility (mg/mL)DC₅₀ (nM)
Mal-amido-PEG3-acid3308.9
Mal-amido-PEG7-acid7521.2
Mal-amido-PEG12-acid12650.9

PEG7 balances solubility and steric flexibility, outperforming shorter spacers in cellular uptake and avoiding the pharmacokinetic liabilities of longer chains .

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